SGK-1 Inhibition: Potency Comparison with Clinical-Stage SGK1 Inhibitor SGK1-IN-1
5-Fluoro-N,2-dimethyl-benzenesulfonamide inhibits human SGK-1 with an IC50 of 22 nM in a substrate phosphorylation assay, representing moderate potency within the sulfonamide kinase inhibitor class [1]. For context, the highly optimized clinical-stage inhibitor SGK1-IN-1 achieves an IC50 of 1 nM under similar conditions [2]. This 22-fold difference in potency underscores that while the target compound is a valuable tool for studying SGK-1 biology, it is not a potent clinical lead; its primary value lies in its distinct polypharmacology (see other evidence items) rather than best-in-class SGK-1 inhibition.
| Evidence Dimension | Inhibitory potency against human SGK-1 |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | SGK1-IN-1: IC50 = 1 nM |
| Quantified Difference | 22-fold lower potency |
| Conditions | Substrate phosphorylation assay |
Why This Matters
This data defines the compound's SGK-1 activity landscape, allowing researchers to select it for its polypharmacology rather than as a high-potency SGK-1 probe.
- [1] BindingDB. BDBM50043920 (CHEMBL3356046): SGK-1 IC50 = 22 nM. 2015. View Source
- [2] GlpBio. SGK1-IN-1: SGK-1 IC50 = 1 nM. View Source
